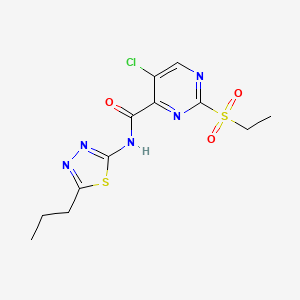
5-chloro-2-(ethylsulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(ethanesulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorinated pyrimidine ring, an ethanesulfonyl group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethanesulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the chlorination of a pyrimidine precursor, followed by the introduction of the ethanesulfonyl group through a sulfonation reaction. The thiadiazole moiety is then introduced via a cyclization reaction with appropriate reagents. The final step involves the coupling of the thiadiazole derivative with the chlorinated pyrimidine intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethanesulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives.
Scientific Research Applications
5-Chloro-2-(ethanesulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylic acid
- 5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid
Uniqueness
5-Chloro-2-(ethanesulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is unique due to the presence of the thiadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H14ClN5O3S2 |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H14ClN5O3S2/c1-3-5-8-17-18-11(22-8)16-10(19)9-7(13)6-14-12(15-9)23(20,21)4-2/h6H,3-5H2,1-2H3,(H,16,18,19) |
InChI Key |
CRTGIILBMFYHPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dimethoxyphenyl)-6-methylpyrimido[5,4-E][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B11405343.png)
![Butyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B11405351.png)
![6-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11405356.png)


![N-{2-[1-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11405369.png)
![1-Benzyl-4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazine](/img/structure/B11405372.png)
![ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11405381.png)
![1-(4-ethoxyphenyl)-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11405388.png)
![2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B11405397.png)
![3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11405399.png)
![N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide](/img/structure/B11405405.png)
![(4-fluorophenyl){3-(furan-2-yl)-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone](/img/structure/B11405416.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11405421.png)
